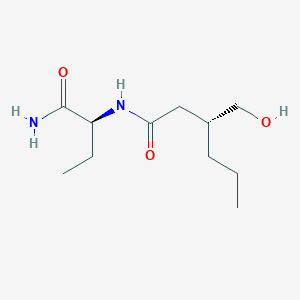propanoic acid](/img/structure/B12947126.png)
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’,5’-Triiodo-L-thyronine-13C6 solution is a certified reference material used in various scientific applications. The 13C6 labeling indicates that six carbon atoms in the molecule are replaced with the carbon-13 isotope, making it useful in mass spectrometry and other analytical techniques .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5’-Triiodo-L-thyronine-13C6 involves multiple steps, starting from the iodination of L-tyrosine. The process typically includes the following steps :
Iodination: L-tyrosine is iodinated to form 3,5-diiodo-L-tyrosine.
Coupling: The iodinated tyrosine is then coupled with another iodinated phenol derivative.
Labeling: The final step involves the incorporation of the 13C6 label, which is achieved through specific chemical reactions that replace six carbon atoms with carbon-13.
Industrial Production Methods
Industrial production of 3,3’,5’-Triiodo-L-thyronine-13C6 solution involves large-scale synthesis using automated systems to ensure high purity and consistency. The compound is typically dissolved in methanol with 0.1N NH3 to create a stable solution suitable for various applications .
化学反応の分析
Types of Reactions
3,3’,5’-Triiodo-L-thyronine-13C6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into less iodinated forms.
Substitution: Halogen substitution reactions can replace iodine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromide.
Major Products
The major products formed from these reactions include various iodinated and deiodinated derivatives, which are useful in studying the metabolic pathways and biological activities of thyroid hormones .
科学的研究の応用
3,3’,5’-Triiodo-L-thyronine-13C6 solution has a wide range of scientific research applications:
Chemistry: Used as a standard in mass spectrometry for the quantitation of thyroid hormones.
Biology: Helps in studying the metabolic pathways and physiological roles of thyroid hormones.
Medicine: Used in clinical research to understand thyroid disorders and develop diagnostic assays.
Industry: Employed in the quality control of pharmaceuticals and other products containing thyroid hormones.
作用機序
The mechanism of action of 3,3’,5’-Triiodo-L-thyronine-13C6 involves its interaction with thyroid hormone receptors in the cell nucleus. Upon binding to these receptors, the hormone-receptor complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes. This regulation affects various physiological processes, including metabolism, growth, and development .
類似化合物との比較
Similar Compounds
3,3’,5’-Triiodo-L-thyronine (T3): The non-labeled form of the compound.
L-Thyroxine (T4): Another thyroid hormone with four iodine atoms.
3,3’,5’-Triiodo-L-thyronine sodium salt: A sodium salt form of T3.
Reverse T3 (3,3’,5’-Triiodo-L-thyronine): An inactive form of T3.
Uniqueness
The uniqueness of 3,3’,5’-Triiodo-L-thyronine-13C6 lies in its 13C6 labeling, which makes it particularly useful in analytical techniques such as mass spectrometry. This labeling allows for precise quantitation and tracking of the compound in various biological and chemical processes .
特性
分子式 |
C15H12I3NO4 |
|---|---|
分子量 |
651.97 g/mol |
IUPAC名 |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl](113C)propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i15+1 |
InChIキー |
HZCBWYNLGPIQRK-XXOGGYJESA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H]([13C](=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



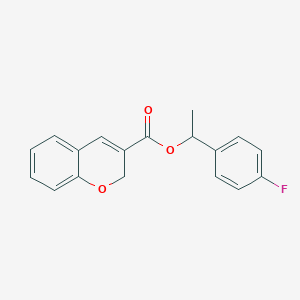
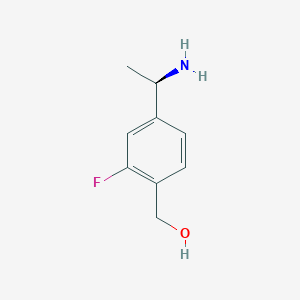
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)

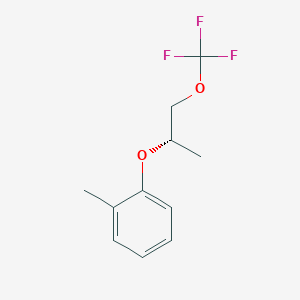
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)
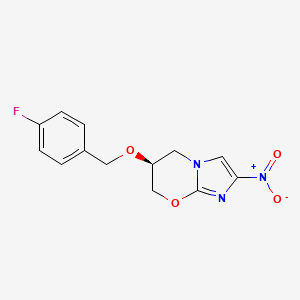
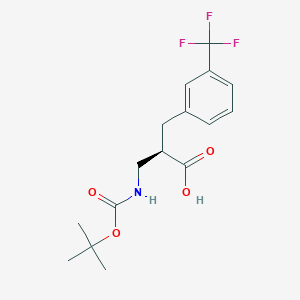
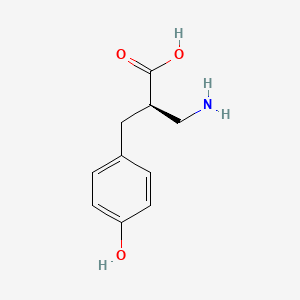
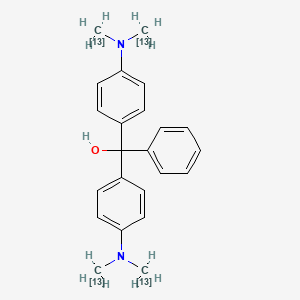
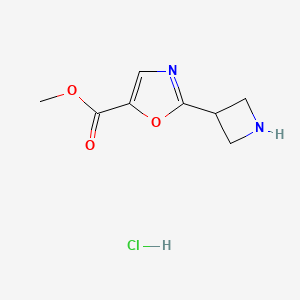
![Carbamic acid, N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-1,1-dimethylethyl]-, phenylmethyl ester](/img/structure/B12947129.png)
